molecular formula C7H9FN2O2 B3029493 ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate CAS No. 681034-80-0

ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B3029493
M. Wt: 172.16
InChI Key: IORLZUSUXYOBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 3-position and the fluoro and methyl substituents at the 4 and 5 positions, respectively, modify the core pyrazole structure, potentially affecting its chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate and related compounds typically involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to significantly reduce reaction times, achieving high yields and regioselectivity . Similarly, a direct synthesis route for substituted pyrazoles through a 3+2 annulation method has been described, where ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was produced from a cyclocondensation reaction . These methods highlight the versatility and efficiency of modern synthetic approaches to pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated using single-crystal X-ray diffraction, and its electronic structure was studied using density functional theory (DFT) . These analyses provide detailed insights into the molecular geometry, electronic distribution, and potential reactive sites of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and cyclocondensation. The regioselectivity of these reactions can be influenced by the substituents on the pyrazole ring. For instance, ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate underwent highly regioselective acylation and alkylation reactions . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as fluorine can affect the acidity of the compound and its reactivity in nucleophilic substitution reactions. The crystal structure analysis often reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which can impact the compound's solubility and stability . Additionally, the introduction of substituents can modify the compound's optical properties, as seen in the UV-Vis spectroscopy studies .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate has been the subject of various studies focusing on its synthesis and chemical properties. The compound has been used as an intermediate in the synthesis of other chemical compounds, showcasing its versatility in organic chemistry. For instance, it was involved in the synthesis of trifluoromethyl-promoted functional pyrazolo compounds, indicating its reactivity and potential utility in developing novel fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006). Additionally, the compound's crystal structure was examined to understand its molecular configuration and stability, contributing to the comprehension of its chemical behavior (Kumar et al., 2018).

Applications in Coordination Polymers

Research has explored the use of ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate derivatives in the synthesis of coordination polymers. These polymers have unique structural and functional properties, making them interesting for various applications. A study highlighted the structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate, emphasizing the compound's role in creating materials with potential optical and chiral properties (Cheng et al., 2017).

Role in Corrosion Inhibition

Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate derivatives have been investigated for their corrosion inhibition properties. A study synthesized pyranpyrazole derivatives and examined their effectiveness as corrosion inhibitors for mild steel, a crucial application in industrial settings. The findings suggest that these compounds can form adsorbed films on metal surfaces, offering protection against corrosion. The research integrates experimental techniques with theoretical modeling, providing insights into the interaction mechanisms between the inhibitors and metal surfaces (Dohare et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While the specific future directions for ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate are not explicitly mentioned in the literature, pyrazoles in general continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research into new synthesis techniques and applications for this compound.

properties

IUPAC Name

ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORLZUSUXYOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719129
Record name Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

681034-80-0
Record name Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.